Bay K 8644

Descripción general

Descripción

Bay K 8644 es un compuesto químico conocido por su papel como activador de los canales de calcio tipo L. Es un análogo estructural de la nifedipina y se utiliza principalmente como una herramienta de investigación bioquímica. This compound tiene actividad inotrópica positiva, lo que significa que aumenta la fuerza de las contracciones musculares, particularmente en el corazón .

Métodos De Preparación

Bay K 8644 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de un anillo de dihidropiridina. La ruta sintética normalmente implica la condensación de un aldehído con un β-cetoéster en presencia de amoníaco o una amina, seguido de reacciones de nitración y esterificación . La producción industrial de this compound implica pasos similares pero a mayor escala, asegurando alta pureza y rendimiento a través de condiciones de reacción optimizadas y técnicas de purificación .

Análisis De Reacciones Químicas

Bay K 8644 sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar los derivados de piridina correspondientes.

Reducción: La reducción de this compound puede conducir a la formación de derivados de dihidropiridina.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales en el anillo aromático son reemplazados por otros grupos

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Cardiovascular Research

Bay K 8644 has significant implications in cardiovascular studies due to its ability to modulate calcium channel activity in cardiac myocytes.

- Inotropic Effects : It enhances the contractility of cardiac muscle by increasing calcium influx through L-type calcium channels. Studies show that this compound increases peak current in atrial myocytes, demonstrating a voltage-dependent increase in calcium current . However, its efficacy is reduced in failing hearts, where altered adrenergic signaling diminishes its inotropic effects .

- Mechanism of Action : The compound alters gating kinetics, resulting in prolonged single-channel open time without affecting closed time. This mechanism is crucial for understanding how calcium channel modulators can influence cardiac function under various physiological and pathological conditions .

Neuroscience Applications

This compound also plays a pivotal role in neurobiology, particularly regarding neuronal differentiation and calcium signaling.

- Neuronal Differentiation : Research indicates that this compound promotes the differentiation of neural stem and progenitor cells derived from postnatal mouse brains. This effect is attributed to enhanced calcium signaling, which is critical for neuronal maturation .

- Calcium Channel Modulation : The compound has been shown to activate neuronal calcium channels, supporting sustained calcium currents essential for neurotransmitter release and synaptic plasticity. Its agonistic effects are contingent upon the activation of pertussis toxin-sensitive G proteins .

Alcohol Research

This compound has been investigated for its potential effects on alcohol consumption behaviors.

- Reduction of Ethanol Intake : In animal models selectively bred for high ethanol preference, this compound significantly reduced both ethanol intake and preference. This suggests that modulation of calcium channels may play a role in the neurobiological mechanisms underlying alcohol consumption .

Pharmacological Insights

The pharmacological profile of this compound reveals both agonistic and antagonistic properties depending on its enantiomeric form.

- Enantiomer Effects : The (+) enantiomer exhibits positive inotropic effects while the (-) enantiomer acts as a calcium channel antagonist with negative inotropic effects. This duality makes this compound a valuable tool for dissecting the roles of calcium channels in various tissues .

Data Summary Table

Case Studies

- Cardiac Myocyte Studies : In isolated human ventricular myocytes, this compound was shown to have diminished effects on calcium currents in failing hearts compared to non-failing hearts, highlighting its potential use in understanding heart failure mechanisms .

- Neuronal Differentiation : A study demonstrated that when combined with other factors like BIX01294, this compound significantly improved the reprogramming efficiency of mouse embryonic fibroblasts into neurons, showcasing its utility in regenerative medicine .

- Ethanol Preference Studies : In a controlled experiment with alcohol-preferring rats, administration of this compound resulted in a marked decrease in ethanol consumption, suggesting therapeutic avenues for managing alcohol use disorders .

Mecanismo De Acción

Bay K 8644 ejerce sus efectos al dirigirse a los canales de calcio regulados por voltaje tipo L. Aumenta la entrada de calcio a través de estos canales al prolongar el estado abierto del canal. Esto lleva a un aumento en los niveles de calcio intracelular, lo que mejora la contracción muscular. El efecto inotrópico positivo del compuesto se debe a su capacidad para aumentar la fuerza de contracción en el músculo cardíaco .

Comparación Con Compuestos Similares

Bay K 8644 es único en su capacidad para actuar como un activador de los canales de calcio, mientras que muchas otras dihidropiridinas, como la nifedipina, actúan como bloqueadores de los canales de calcio. Compuestos similares incluyen:

Nifedipina: Un bloqueador de los canales de calcio utilizado para tratar la hipertensión y la angina de pecho.

Amlodipina: Otro bloqueador de los canales de calcio utilizado para condiciones médicas similares.

Verapamilo: Un bloqueador de los canales de calcio de fenilalquilamina utilizado para tratar la hipertensión, la angina de pecho y ciertas arritmias .

La propiedad única de this compound de activar los canales de calcio, en lugar de bloquearlos, lo convierte en una herramienta valiosa en la investigación y un compuesto distinto entre sus pares.

Actividad Biológica

Bay K 8644 is a dihydropyridine calcium channel agonist that has been extensively studied for its biological activities, particularly in relation to calcium influx and its effects on various tissues. This article provides a comprehensive overview of the compound's biological activity, including experimental findings, mechanisms of action, and case studies.

This compound primarily acts as an agonist for L-type calcium channels. It increases the probability of channel opening, facilitating a sustained influx of calcium ions () into cells. This mechanism is crucial for various physiological processes, including muscle contraction and neurotransmitter release.

Key Findings:

- Calcium Influx : this compound enhances intracellular calcium levels, leading to increased myosin light chain (MLC) phosphorylation and muscle contraction in vascular smooth muscle cells .

- ROCK Pathway : Studies indicate that this compound induces tension in vascular tissues via RhoA kinase (ROCK)-dependent pathways, although the precise signaling cascade remains to be fully elucidated .

- Neuropharmacological Effects : In vivo studies demonstrate that this compound affects dopamine metabolism by increasing mitochondrial monoamine oxidase (MAO) activities, suggesting implications for behavioral responses .

Calcium Channel Activation

A series of experiments have shown that this compound elicits significant changes in electrical activity and intracellular calcium dynamics:

Case Studies

-

Vascular Smooth Muscle Contraction :

- In experiments with renal and femoral artery rings from rabbits, this compound induced strong increases in intracellular calcium and MLC phosphorylation, leading to sustained contraction. ROCK inhibition significantly reduced these effects, highlighting the importance of the ROCK pathway in mediating the contractile response .

-

Neurobehavioral Impact :

- A study involving mice showed that administration of this compound led to a reversible decrease in striatal dopamine levels and increased MAO activity. This suggests a direct link between calcium channel activation and alterations in neurotransmitter metabolism, which may be relevant for understanding drug interactions in neuropharmacology .

Summary of Biological Activities

This compound has been shown to exert various biological effects through its action on calcium channels:

- Positive Inotropic Effects : Enhances cardiac contractility by increasing intracellular levels.

- Vascular Contraction : Induces tension in vascular smooth muscle via ROCK-dependent pathways.

- Neurotransmitter Modulation : Alters dopamine metabolism and influences behavioral outcomes.

Propiedades

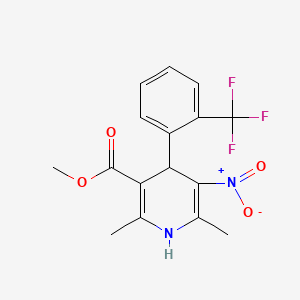

IUPAC Name |

methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWDHHVRRZMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017346 | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71145-03-4 | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71145-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071145034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Bay K8644 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.